molecular formula C12H17ClF3NO B8199730 N-(2-Methyl-4-(trifluoromethoxy)benzyl)propan-2-amine hydrochloride

N-(2-Methyl-4-(trifluoromethoxy)benzyl)propan-2-amine hydrochloride

Cat. No.: B8199730
M. Wt: 283.72 g/mol
InChI Key: XVEZAVKIUSHRDY-UHFFFAOYSA-N
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Description

N-(2-Methyl-4-(trifluoromethoxy)benzyl)propan-2-amine hydrochloride is a chemical compound characterized by the presence of a trifluoromethoxy group, which is known for its significant impact on the compound’s chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-4-(trifluoromethoxy)benzyl)propan-2-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 2-methyl-4-(trifluoromethoxy)benzyl chloride with propan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-4-(trifluoromethoxy)benzyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, typically reducing any carbonyl groups present to alcohols.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

N-(2-Methyl-4-(trifluoromethoxy)benzyl)propan-2-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with specific properties imparted by the trifluoromethoxy group.

Mechanism of Action

The mechanism of action of N-(2-Methyl-4-(trifluoromethoxy)benzyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pexidartinib: Contains a trifluoromethyl group and is used as a kinase inhibitor in cancer therapy.

Uniqueness

N-(2-Methyl-4-(trifluoromethoxy)benzyl)propan-2-amine hydrochloride is unique due to its specific structural features, including the trifluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[2-methyl-4-(trifluoromethoxy)phenyl]methyl]propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO.ClH/c1-8(2)16-7-10-4-5-11(6-9(10)3)17-12(13,14)15;/h4-6,8,16H,7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEZAVKIUSHRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)CNC(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClF3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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